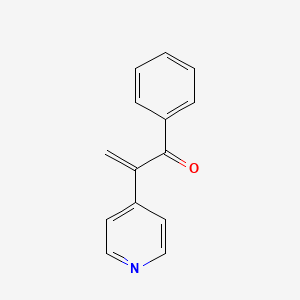

2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

Beschreibung

Contextualization of Alpha,Beta-Unsaturated Ketones in Organic Chemistry Research

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement results in a delocalized π-electron system across the O=C–C=C framework, which governs its chemical behavior. acs.org The conjugation creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3). This dual reactivity allows for either 1,2-addition (direct attack at the carbonyl) or 1,4-conjugate addition (also known as Michael addition), where the nucleophile attacks the β-carbon. rjptonline.org

The reactivity of the α,β-unsaturated carbonyl functionality can be finely tuned, enabling its use in a wide array of chemical transformations. researchgate.net These compounds are not only pivotal intermediates in the synthesis of more complex molecules but are also the core functional group in many natural products and pharmacologically active agents. researchgate.netnih.gov The ability to undergo various reactions, including cycloadditions and conjugate additions, makes them a versatile scaffold in synthetic organic chemistry. wikipedia.org

Significance of Pyridine-Substituted Chalcone (B49325) Derivatives in Academic Inquiry

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a prominent subclass of α,β-unsaturated ketones that serve as biosynthetic precursors to flavonoids in plants. acs.orgnih.gov In chemical research, chalcones and their heterocyclic analogs have attracted immense interest due to their straightforward synthesis, typically via the Claisen-Schmidt condensation, and their broad spectrum of biological activities. rjptonline.orgbamu.ac.in

The incorporation of a pyridine (B92270) ring, a nitrogen-containing heterocycle, into the chalcone framework is of particular significance. researchgate.net The pyridine moiety can alter the molecule's polarity, bioavailability, and ability to form hydrogen bonds, often enhancing its pharmacological profile. researchgate.net Consequently, pyridine-based chalcones are actively investigated for a multitude of therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. acs.orgrjptonline.orgnih.gov

The subject of this article, 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, is structurally distinct from a typical pyridine-substituted chalcone. In this molecule, the pyridinyl group is located at the α-position of the enone system. This α-substitution represents a more recent and less-explored modification, which can profoundly influence the molecule's conformation and chemical reactivity, potentially unlocking different biological mechanisms compared to its more common isomers. researchgate.netuni-regensburg.de

Historical Development and Evolution of Research on 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The research trajectory leading to compounds like 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- began with the foundational chemistry of chalcones. The first synthesis of these molecules was reported in the late 19th century by Kostanecki and Tambar using what is now known as the Claisen-Schmidt condensation. bamu.ac.in For decades, research focused primarily on chalcones with substituted phenyl rings.

Interest in heterocyclic analogs grew in the mid-20th century. A notable 1955 paper by C. S. Marvel et al. specifically investigated "Pyridine Analogs of Chalcone," marking a significant step towards integrating heterocyclic chemistry with this established scaffold. acs.org Synthetic methodologies that could produce functionalized pyridines, such as the Kröhnke pyridine synthesis, further linked the fields by utilizing α,β-unsaturated carbonyl compounds as key reactants. wikipedia.org

The exploration of substitutions directly on the enone backbone, particularly at the α-position, is a more modern development. Researchers began to recognize that modifying this position could be a powerful tool to modulate the electronic properties and steric profile of the molecule. researchgate.netuni-regensburg.de This led to the synthesis and study of α-substituted chalcones, including those with halogen, cyano, and aryl groups, setting the stage for the investigation of specific isomers like 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-.

Current Research Landscape and Emerging Academic Trajectories for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The current research landscape for pyridine-containing chalcones is heavily focused on medicinal chemistry and drug discovery. researchgate.net Scientists are actively synthesizing and evaluating novel derivatives for a wide range of biological effects. acs.org

Key Research Areas for Related Scaffolds:

Anticancer Agents: Many pyridine-chalcone derivatives are being studied for their ability to inhibit cancer cell proliferation. Some have been shown to target tubulin polymerization, a critical process in cell division. researchgate.net

Antioxidant Activity: The ability of these compounds to scavenge free radicals is another area of intense investigation, with potential applications in diseases linked to oxidative stress. nih.gov

Anti-inflammatory Properties: Researchers have reported chalcone derivatives with significant anti-inflammatory effects. rjptonline.org

The specific focus on α-substituted enones like 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- represents an emerging academic trajectory. Studies have shown that α-substitution can enhance biological activity by influencing the molecule's shape, which may increase its affinity for biological targets like enzymes or receptors. uni-regensburg.de Research into these specific isomers aims to explore how moving the pyridine ring to the α-position alters these therapeutic properties, potentially leading to the discovery of compounds with novel mechanisms of action or improved potency. researchgate.net

Data Tables

Table 1: Calculated Physicochemical Properties of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

Note: The following data are calculated estimates as experimental values for this specific isomer are not widely available. These values provide an approximation of the compound's physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 |

| Topological Polar Surface Area (TPSA) | 30.0 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Table 2: Overview of Investigated Biological Activities for Pyridine-Substituted Chalcone Scaffolds

This table summarizes the range of biological activities reported in the scientific literature for the general class of pyridine-substituted chalcones, which provides context for the potential research avenues for the α-substituted isomer.

| Biological Activity | Research Focus | Representative Findings |

| Anticancer / Antitumor | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis. researchgate.net | Certain derivatives show high cytotoxicity against various cancer cell lines, with some acting as tubulin polymerization inhibitors. researchgate.netuni-regensburg.de |

| Antioxidant | Scavenging of reactive oxygen species (ROS), chelation of metal ions. nih.gov | Many compounds exhibit significant free radical scavenging and ferrous ion chelating activity. nih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes. rjptonline.org | Some derivatives have demonstrated potent anti-inflammatory effects in in-vitro assays. rjptonline.org |

| Antimicrobial / Antifungal | Disruption of microbial cell growth and viability. researchgate.net | The scaffold is reported to have a wide range of activities against various bacterial and fungal strains. rjptonline.orgresearchgate.net |

| Antimalarial | Inhibition of parasitic growth. acs.org | Chalcone derivatives have shown promise as potential antimalarial agents. acs.org |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

108664-37-5 |

|---|---|

Molekularformel |

C14H11NO |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

1-phenyl-2-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H11NO/c1-11(12-7-9-15-10-8-12)14(16)13-5-3-2-4-6-13/h2-10H,1H2 |

InChI-Schlüssel |

LNKJTAXYOUBBSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C1=CC=NC=C1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Propen 1 One, 1 Phenyl 2 4 Pyridinyl

Established Synthetic Routes for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The primary method for synthesizing chalcones, including the pyridyl-substituted target compound, is the Claisen-Schmidt condensation. benthamdirect.comwikipedia.org This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgbyjus.com For the synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, the reactants are acetophenone (B1666503) and 4-pyridinecarboxaldehyde (B46228).

The most common and traditional method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation. tandfonline.comcu.edu.eg This reaction is typically carried out by treating a mixture of the appropriate acetophenone and aldehyde with a strong base in a polar solvent. propulsiontechjournal.com

In the synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, acetophenone is deprotonated by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone system of the chalcone (B49325). researchgate.netgordon.edu Commonly used catalysts include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol. propulsiontechjournal.combamu.ac.in

Table 1: Conventional Base-Catalyzed Synthesis of Pyridyl Chalcones

| Ketone Precursor | Aldehyde Precursor | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | 4-Pyridinecarboxaldehyde | NaOH (aq) | Methanol | Not Specified | Not Specified | researchgate.net |

| 2-Acetyl Pyridine (B92270) | Various Aromatic Aldehydes | KOH (aq) | Ethanol | Not Specified | Not Specified | researchgate.net |

While strong bases like NaOH and KOH are traditional, research has explored a variety of other catalytic systems to improve reaction efficiency, yield, and environmental profile. strategian.comeurekaselect.com These include both acid and base catalysts, as well as more complex systems.

Acid Catalysis: Acid-catalyzed Claisen-Schmidt condensations are also possible. benthamdirect.comnih.gov Catalysts such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂) can be employed. nih.gov Boron trifluoride-etherate has also been used as a catalyst at room temperature. cu.edu.eg

Lithium Diisopropylamide (LDA): For certain pyridyl chalcones, strong, non-nucleophilic bases like freshly prepared LDA have been used in aprotic anhydrous solvents like tetrahydrofuran (B95107) (THF). researchgate.netnih.govmdpi.com This method is particularly useful when dealing with sensitive substrates.

Heterogeneous and Novel Catalysts: To overcome issues with catalyst separation and corrosion associated with strong acids and bases, various solid and alternative catalysts have been developed. google.com These include:

Natural phosphates eurekaselect.com

Amino grafted zeolites eurekaselect.com

Zinc oxide eurekaselect.com

Zirconium tetrachloride (ZrCl₄) eurekaselect.com

Magnetic nano Fe₃O₄@ZIF-8 nanocatalysts, which have shown high yields (85-95%). google.com

Thiamine (B1217682) hydrochloride (Vitamin B1), used as a metal-free, recoverable catalyst. researchgate.net

Table 2: Examples of Alternative Catalytic Systems for Chalcone Synthesis

| Catalyst Type | Specific Catalyst | Precursors | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Strong Base | Lithium Diisopropylamide (LDA) | Acetophenone, Pyridine-3-carbaldehyde | Suitable for sensitive substrates | researchgate.netnih.gov |

| Heterogeneous | Magnetic Fe₃O₄@ZIF-8 | Acetophenone derivatives, Benzaldehyde (B42025) derivatives | High yield, catalyst reusability | google.com |

| Organocatalyst | Thiamine Hydrochloride (VB1) | General chalcone synthesis | Environmentally benign, catalyst is recoverable | researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that reduce or eliminate the use of hazardous organic solvents. rjpn.orgnih.gov

Solvent-Free Grinding: A simple, efficient, and environmentally benign approach involves the grinding of the reactants (acetophenone and 4-pyridinecarboxaldehyde) with a solid base like NaOH or KOH using a mortar and pestle at room temperature. tandfonline.comcu.edu.egresearchgate.net This mechanochemical method is often rapid, proceeding to completion in minutes and resulting in high yields of a relatively pure product that can be isolated by simple washing with water. tandfonline.compropulsiontechjournal.comrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular technique to accelerate organic reactions. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis of chalcones, including pyridyl chalcones, can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.govijcrt.orgwisdomlib.org These reactions can be performed under solvent-free conditions on a solid support (e.g., anhydrous K₂CO₃) or in the presence of a green solvent like polyethylene (B3416737) glycol (PEG-400). researchgate.netrasayanjournal.co.inijcrt.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the rate of chalcone synthesis. propulsiontechjournal.com The ultrasonic waves lower the activation energy, reducing reaction times and temperatures. propulsiontechjournal.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Chalcones

| Method | Catalyst/Conditions | Solvent | Reaction Time | Advantages | Reference(s) |

|---|---|---|---|---|---|

| Conventional Heating | NaOH/KOH | Ethanol | Several hours | Established method | propulsiontechjournal.combamu.ac.in |

| Grinding | Solid NaOH | Solvent-Free | 3-10 minutes | Rapid, high atom economy, no solvent waste | tandfonline.compropulsiontechjournal.com |

| Microwave Irradiation | Anhydrous K₂CO₃ | Solvent-Free | 3-5 minutes | Extremely fast, high yields, energy efficient | rjpn.orgrasayanjournal.co.in |

| Microwave Irradiation | Strong alkali/PEG-400 | PEG-400 | 2-3 minutes | Fast, uses a green solvent, excellent yield | researchgate.netijcrt.org |

| Ultrasonic Irradiation | Dilute NaOH | Not specified | Reduced time | Lower reaction temperature and time | propulsiontechjournal.com |

Precursor Design and Optimization for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- Synthesis

The successful synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- relies on the careful selection and optimization of its precursors: acetophenone and 4-pyridinecarboxaldehyde.

The Claisen-Schmidt condensation is a crossed aldol reaction. wikipedia.org For a successful crossed condensation, one of the carbonyl partners should not have α-hydrogens, which prevents it from undergoing self-condensation. 4-Pyridinecarboxaldehyde fulfills this requirement perfectly. The other partner, the ketone (acetophenone), must have α-hydrogens to form the necessary enolate nucleophile. byjus.comgordon.edu

Optimization of the reaction often involves:

Stoichiometry: Using equimolar quantities of the aldehyde and ketone is common. researchgate.netnih.gov

Catalyst Concentration: The concentration of the base or acid catalyst can significantly influence the reaction rate and the formation of side products.

Temperature: While many reactions proceed at room temperature, cooling (e.g., 0 °C) or heating may be required depending on the specific reactants and catalyst system. researchgate.net For instance, reactions with LDA are initiated at very low temperatures (−78 °C). researchgate.netmdpi.com

The electronic nature of substituents on either the acetophenone or the aldehyde ring can affect reaction outcomes, though for the parent compound, this is not a variable. nih.gov

Green Chemistry Principles Applied to the Synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The synthesis of chalcones provides an excellent case study for the application of the 12 Principles of Green Chemistry. rjpn.orgnih.gov

Waste Prevention: Solvent-free methods like grinding and solid-phase microwave synthesis drastically reduce or eliminate solvent waste, which is a primary goal of green chemistry. tandfonline.comnih.gov

Less Hazardous Chemical Synthesis: The development of methods using non-toxic, recoverable catalysts (e.g., thiamine hydrochloride, certain zeolites) instead of corrosive strong acids and bases enhances the safety of the synthesis. google.comresearchgate.net

Designing Safer Chemicals: While not a synthetic principle, the chalcone scaffold itself is a target for designing molecules with specific biological functions. nih.gov

Safer Solvents and Auxiliaries: The use of water, polyethylene glycol (PEG), or ionic liquids as reaction media, or eliminating the solvent entirely, aligns with this principle. rjpn.orgnih.govijcrt.org

Design for Energy Efficiency: Microwave-assisted and ultrasonic methods significantly reduce energy consumption by shortening reaction times from hours to minutes and often proceeding at lower bulk temperatures. propulsiontechjournal.comijcrt.orgathensjournals.gr Grinding at ambient temperature is also highly energy-efficient. tandfonline.com

Use of Renewable Feedstocks: While acetophenone and pyridinecarboxaldehyde are typically derived from petrochemical sources, research into producing chemical feedstocks from biomass is an active area of green chemistry. greenchemistry-toolkit.orgathensjournals.gr

Reduce Derivatives: The direct condensation to form the chalcone is a one-step process that avoids the need for protecting groups or other derivatization steps, which simplifies the synthesis and reduces waste. nih.gov

Catalysis: The use of catalytic amounts of reagents (as opposed to stoichiometric amounts) is inherent to most chalcone syntheses. Heterogeneous and reusable catalysts are particularly advantageous. propulsiontechjournal.comeurekaselect.comgoogle.com

Derivatization Strategies and Functionalization of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The chemical structure of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of other complex molecules. strategian.comnih.gov The α,β-unsaturated ketone moiety is particularly reactive.

Synthesis of Pyrazolines: One of the most common derivatizations of chalcones is their reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) or substituted hydrazines. strategian.comresearchgate.net This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield pyrazoline derivatives, which are five-membered heterocyclic compounds. researchgate.net

Synthesis of Pyrimidines: Chalcones can be condensed with urea (B33335) or thiourea (B124793) under basic conditions to form pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. wisdomlib.org These six-membered heterocyclic compounds are also of significant interest in medicinal chemistry.

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack by a wide range of Michael donors. This allows for the introduction of various functional groups.

Skeletal Remodeling: More complex transformations of pyridyl chalcones have been reported. For example, chalcone-based pyridinium (B92312) salts can undergo skeletal remodeling reactions promoted by nucleophiles like piperidine (B6355638) to generate novel polycyclic isoindoline (B1297411) structures. nih.gov

These derivatization strategies highlight the role of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- as a versatile building block for constructing a diverse library of heterocyclic compounds. nih.gov

Regioselective Functionalization of the Phenyl Moiety

Achieving regioselective functionalization of the phenyl ring in the title compound is most commonly accomplished by employing a pre-functionalized starting material. The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, allows for the use of various substituted acetophenones, which directly incorporates desired functional groups onto the phenyl ring of the final product. mdpi.com This approach circumvents potential issues with selectivity and harsh reaction conditions that can arise from post-synthesis modification of the chalcone core.

Research has demonstrated the successful synthesis of a wide array of pyridyl chalcones starting from substituted acetophenones. While these studies primarily focus on the β-pyridyl isomers, the principles are directly applicable. For instance, various acetophenones have been used to introduce lipophilic groups and other substituents onto the phenyl ring. mdpi.com

Table 1: Examples of Phenyl Ring Substituents Introduced via Substituted Acetophenones in Pyridyl Chalcone Synthesis

| Phenyl Substituent (from Acetophenone) | Resulting Chalcone Type | Reference |

| Dichloro-phenyl | Dichloro-phenyl pyridyl chalcone | mdpi.com |

| Biphenyl-4-yl | Biphenyl-4-yl pyridyl chalcone | mdpi.com |

| 3,4,5-Trimethoxyphenyl | Trimethoxy-phenyl pyridyl chalcone | mdpi.com |

| 2-Hydroxyphenyl | 2-Hydroxyphenyl pyridyl chalcone | mdpi.com |

| Anthracene-9-yl | Anthracene-9-yl pyridyl chalcone | mdpi.com |

Direct electrophilic substitution on the phenyl ring after the chalcone formation is influenced by the existing substituents. The α,β-unsaturated carbonyl group is a deactivating, meta-directing group, which would steer incoming electrophiles to the meta-position of the phenyl ring.

Chemical Modifications at the Pyridinyl Moiety

The nitrogen atom of the pyridinyl moiety is a key site for chemical modification. Its basic and nucleophilic character allows for straightforward reactions such as N-alkylation to form quaternary pyridinium salts. This transformation is significant as it can modulate the electronic properties of the molecule and serve as a gateway to further, more complex chemical transformations.

Recent studies have explored the skeletal remodeling of chalcone-based pyridinium salts. In these reactions, the pyridinium core undergoes a deconstructive ring-opening and skeletal reconstruction sequence. This strategy transforms the flat aromatic pyridine ring into complex, three-dimensional azaheterocyclic structures like polycyclic isoindolines. The process is often initiated by a base, which promotes the deprotonation of a proton alpha to the nitrogen, followed by an intramolecular cascade.

Transformations of the Alpha,Beta-Unsaturated Carbonyl System

The enone functional group is the most reactive part of the chalcone scaffold and participates in a variety of chemical transformations.

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For 2-propen-1-one, 1-phenyl-2-(4-pyridinyl)-, where the β-carbon is unsubstituted, nucleophiles will add at this position. One-pot procedures have been developed where a chalcone is formed in situ and then immediately undergoes an aza-Michael addition with an amine to generate β-amino ketones. nih.gov

Cyclization Reactions: The enone system is a valuable precursor for the synthesis of various heterocyclic compounds. A prominent example is the reaction with hydrazine hydrate or substituted hydrazines. This condensation reaction typically proceeds via an initial Michael addition followed by intramolecular cyclization and dehydration to yield 5-membered pyrazoline rings. researchgate.netelifesciences.orgnih.gov The reaction of chalcones with reagents like thiourea or guanidine (B92328) can similarly lead to pyrimidine-based heterocycles. researchgate.net

Epoxidation: The electron-deficient alkene of the chalcone can be converted to an epoxide. This reaction can be carried out using various oxidizing agents, such as hydrogen peroxide under basic conditions. The resulting chalcone epoxides are versatile intermediates for further synthetic manipulations.

Table 2: Summary of Key Transformations of the Chalcone Enone System

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Michael Addition | Amines, Thiols, Carbanions | β-substituted ketones | nih.gov |

| Pyrazoline Formation | Hydrazine Hydrate | Pyrazolines | researchgate.netelifesciences.orgnih.gov |

| Pyrimidine Formation | Thiourea, Guanidine | Dihydropyrimidines | researchgate.net |

| Epoxidation | H₂O₂, base | Chalcone Epoxides | acs.org |

Stereoselective Derivatization Approaches for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The development of stereoselective methods for the derivatization of chalcones is a significant area of research, enabling the synthesis of chiral molecules with specific biological activities. Organocatalysis has emerged as a particularly powerful strategy for these asymmetric transformations.

A key focus has been the asymmetric Michael addition to the enone system. Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, have been successfully employed to control the stereochemical outcome of the reaction. For instance, the conjugate addition of nitromethane (B149229) to chalcones has been achieved with excellent enantioselectivity using chiral squaramide catalysts derived from cinchona alkaloids. These reactions proceed under mild conditions and can yield products with enantiomeric excesses (ee) of up to 99%.

Reaction Mechanisms of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- Formation and Subsequent Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic Elucidation of Chalcone Synthesis Pathways

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between a ketone and an aldehyde. bamu.ac.in It is important to note that the standard Claisen-Schmidt condensation between acetophenone and 4-pyridinecarboxaldehyde yields the isomeric product, (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one, not the title α-pyridyl compound. nih.govbamu.ac.in

Base-Catalyzed Claisen-Schmidt Mechanism: In the presence of a base (e.g., NaOH, KOH), a proton is abstracted from the α-carbon of the ketone (acetophenone) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (pyridinecarboxaldehyde). The resulting alkoxide is protonated by the solvent to give a β-hydroxy ketone, known as an aldol adduct. This intermediate readily undergoes base-catalyzed dehydration to form the conjugated α,β-unsaturated ketone system of the chalcone.

Acid-Catalyzed Claisen-Schmidt Mechanism: Under acidic conditions, the carbonyl oxygen of the ketone is protonated, facilitating its tautomerization to the enol form. The electron-rich enol then attacks the protonated aldehyde. Subsequent elimination of water from the aldol addition product yields the final chalcone.

The synthesis of the specific α-pyridyl isomer, 2-propen-1-one, 1-phenyl-2-(4-pyridinyl)-, requires an alternative strategy to the standard Claisen-Schmidt condensation. Potential, though less documented, pathways could include the Knoevenagel condensation of benzaldehyde with a 2-(pyridin-4-yl)acetic acid derivative or the reduction of a 1-phenyl-2-nitro-2-(pyridin-4-yl)ethene precursor. Another plausible route involves the α-arylation of a pre-formed enolate of phenyl vinyl ketone with an activated 4-substituted pyridine, potentially via a transition-metal-catalyzed cross-coupling reaction.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Propen 1 One, 1 Phenyl 2 4 Pyridinyl and Its Derivatives

High-Resolution Spectroscopic Approaches for In-Depth Structural Elucidation and Conformational Analysis

High-resolution spectroscopy is indispensable for determining the precise atomic connectivity and three-dimensional structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize pyridyl chalcones. bamu.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle of complex derivatives. ipb.pt

For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, ¹H NMR would reveal signals for the aromatic protons on the phenyl and pyridyl rings, as well as the vinylic protons of the propenone backbone. researchgate.netwestmont.edu The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom, including the characteristic carbonyl carbon signal typically found downfield (δ > 185 ppm). researchgate.netfabad.org.tr

Advanced 2D NMR experiments provide further clarity:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton-proton networks within the phenyl and pyridyl spin systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (which are invisible in HSQC) and for connecting the different fragments of the molecule, such as linking the phenyl ring to the carbonyl group and the pyridyl ring to the α-carbon of the enone system. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining the stereochemistry and preferred conformation of the molecule. rsc.org

In cases where derivatives exist as different polymorphic forms (different crystal packings), solid-state NMR (ssNMR) can be a powerful tool to distinguish between them, providing information on the molecular conformation and intermolecular packing in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- Predicted values are based on typical shifts for similar structural motifs found in the literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195 |

| Cα | - | ~138 |

| Cβ | ~5.5 - 6.5 (2H, multiplet) | ~125 |

| Phenyl C1' | - | ~137 |

| Phenyl C2'/C6' | ~7.9 - 8.1 (2H, multiplet) | ~129 |

| Phenyl C3'/C5' | ~7.4 - 7.6 (2H, multiplet) | ~128 |

| Phenyl C4' | ~7.5 - 7.7 (1H, multiplet) | ~133 |

| Pyridinyl C2''/C6'' | ~8.6 - 8.8 (2H, doublet) | ~150 |

| Pyridinyl C3''/C5'' | ~7.3 - 7.5 (2H, doublet) | ~124 |

| Pyridinyl C4'' | - | ~145 |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, these techniques can confirm the presence of the key structural components.

The most prominent peak in the IR spectrum of a chalcone (B49325) is typically the strong absorption band of the carbonyl (C=O) group, which appears in the range of 1650-1685 cm⁻¹. fabad.org.tr The exact position of this band is sensitive to the molecular conformation. Chalcones can exist as s-cis and s-trans conformers, which may result in a splitting or broadening of the carbonyl peak in solution. fabad.org.tr Other key vibrational modes include the C=C stretching of the alkene and aromatic rings (typically 1500-1620 cm⁻¹) and various C-H bending and stretching vibrations. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds, and is useful for studying samples in aqueous media. Analysis of shifts in vibrational frequencies upon changes in solvent or temperature can yield insights into intermolecular interactions like hydrogen bonding and the conformational dynamics of the molecule.

Table 2: Characteristic Vibrational Frequencies for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Ketone) | FTIR | 1650 - 1685 | Strong |

| C=C Stretch (Alkene) | FTIR/Raman | 1610 - 1640 | Medium-Strong |

| C=C Stretch (Aromatic/Pyridyl) | FTIR/Raman | 1500 - 1600 | Medium-Variable |

| C-H Stretch (Aromatic) | FTIR | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Vinylic) | FTIR | 3020 - 3080 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. nih.gov Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. nih.gov For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- (C₁₄H₁₁NO), HRMS would confirm its elemental composition by matching the experimental mass to the calculated exact mass.

HRMS is also invaluable for impurity profiling. Minor peaks in the mass spectrum can be analyzed to determine the elemental formulas of byproducts or residual starting materials from the synthesis, even at very low concentrations. nih.gov Furthermore, when coupled with techniques like liquid chromatography (LC-HRMS) and tandem mass spectrometry (MS/MS), it becomes a powerful method for mechanistic pathway elucidation. By analyzing reaction mixtures over time, one can identify and structurally characterize transient intermediates, providing direct evidence for proposed reaction mechanisms. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₂NO⁺ | 209.0919 |

| [M+Na]⁺ | C₁₄H₁₁NNaO⁺ | 232.0738 |

| [M]⁺˙ | C₁₄H₁₁NO⁺˙ | 209.0841 |

Chromatographic and Separation Methodologies in Academic Research Applications

Chromatographic techniques are fundamental for the isolation, purification, and analytical assessment of synthesized compounds. For academic research on 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- and its derivatives, both preparative and analytical chromatography are essential.

The parent compound, 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, is achiral. However, many of its synthetic derivatives may possess stereocenters, making them chiral. For these chiral derivatives, which exist as a pair of enantiomers, chiral separation is crucial. Regulatory bodies often require that chiral drugs be marketed as a single enantiomer, with strict limits on the amount of the other enantiomeric impurity. mdpi.com

Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are the most common techniques for chiral separations. These methods utilize a chiral selector, either as a chiral stationary phase (CSP) in an HPLC column or as an additive to the buffer in CE (e.g., cyclodextrins). mdpi.com The chiral selector interacts diastereomerically with the two enantiomers, leading to different retention times or migration times, thus enabling their separation and quantification. This allows for the determination of enantiomeric excess (ee) or enantiomeric purity, which is critical for understanding the stereoselectivity of a synthesis.

Following the synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- or its derivatives, the crude reaction mixture typically contains the desired product along with unreacted starting materials, reagents, and byproducts. Preparative chromatography is the standard method for isolating and purifying the target compound on a larger scale for subsequent spectroscopic analysis and biological testing. nih.govjetir.org

The most common technique is column chromatography, which uses a solid stationary phase, typically silica (B1680970) gel, packed into a glass column. jetir.orgnih.gov The crude mixture is loaded onto the column, and a solvent or mixture of solvents (eluent), often a combination like hexanes and ethyl acetate, is passed through. rsc.org Compounds separate based on their differing affinities for the stationary phase and solubility in the eluent.

Thin-layer chromatography (TLC) is used as a rapid, small-scale analytical tool to monitor the progress of a reaction and to determine the optimal solvent system for the preparative column chromatography separation. rsc.orgnih.gov Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Hyphenated Analytical Techniques for Complex Reaction Mixture Analysis

The synthesis of chalcones, often via Claisen-Schmidt condensation, can result in complex mixtures containing starting materials, the desired product, by-products, and intermediates. u-szeged.hu Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the qualitative and quantitative analysis of such mixtures. nih.govchemijournal.comsaspublishers.com These methods offer high sensitivity and specificity, enabling detailed characterization with minimal sample preparation. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and thermally stable compounds. actascientific.com In the context of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- synthesis, GC-MS can be used to separate and identify unreacted precursors, such as substituted acetophenones and benzaldehydes, as well as volatile impurities. researchgate.netresearchgate.net The mass spectrometer provides structural information based on the fragmentation patterns of the eluted compounds, which can be compared against spectral libraries for positive identification. nih.gov For the analysis of pyridines and related compounds, GC-MS has proven to be a robust quantitative tool with excellent reproducibility. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful hyphenated technique for analyzing chalcone reaction mixtures, as it can handle thermolabile and non-volatile compounds. actascientific.com High-Performance Liquid Chromatography (HPLC) separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. saspublishers.com This is particularly useful for identifying the main chalcone product and various non-volatile by-products or intermediates. nih.gov LC-MS-MS, or tandem mass spectrometry, provides even greater structural detail through controlled fragmentation of selected ions, which is invaluable for identifying unknown impurities or degradation products. nih.gov Studies on pyridyl chalcones have utilized mass spectrometry to confirm the molecular weight of synthesized compounds. nih.gov Furthermore, Reverse-Phase HPLC (RP-HPLC) methods have been specifically developed for the quantification of chalcones in various matrices. researchgate.net

Below is a summary of hyphenated techniques and their specific applications in the analysis of reaction mixtures containing pyridyl chalcones.

| Technique | Separation Principle | Detection Principle | Applications in Chalcone Analysis | References |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of volatile starting materials, by-products, and impurities. | nih.govactascientific.comnih.gov |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation and identification of the main product, non-volatile intermediates, and impurities. | nih.govsaspublishers.comnih.gov |

| LC-MS-MS | Liquid Chromatography | Tandem Mass Spectrometry | Structural elucidation of unknown compounds and confirmation of by-product structures through fragmentation analysis. | nih.gov |

| RP-HPLC-UV | Reverse-Phase HPLC | UV-Vis Spectroscopy | Quantification of the target chalcone and monitoring reaction progress. | researchgate.net |

X-Ray Diffraction Studies for Crystalline Structure Determination and Polymorphism of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties. rsc.orgresearchgate.net

For chalcones, XRD studies reveal critical conformational details, such as the planarity of the molecule and the conformation of the enone bridge. mdpi.com Chalcones can exist as s-cis or s-trans conformers, and the specific conformation adopted in the solid state is influenced by substituents on the aromatic rings. mdpi.com For example, a study on nitro-substituted chalcones demonstrated that the position of the nitro group directly affects molecular coplanarity and the dominant intermolecular interactions (e.g., C-H···O vs. π-π stacking) that stabilize the crystal packing. mdpi.com

While a specific crystal structure for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is not available in the reviewed literature, data from closely related structures provide significant insight. Studies on other pyridyl chalcone derivatives and intermediates have successfully determined their crystal structures. rsc.orgbenthamopen.comnih.gov For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an intermediate in the synthesis of a styrylpyridine, was determined to be monoclinic, with hydrogen bonding playing a key role in its crystal packing. benthamopen.com Similarly, a piperonal (B3395001) chalcone derivative incorporating a pyrazolo[3,4-b]pyridine moiety was found to crystallize in a triclinic system, and its structure was fully characterized. rsc.orgnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. Different polymorphs can have different physical properties. The conformational flexibility of the chalcone backbone, influenced by substituents, suggests that polymorphism is a distinct possibility for this class of compounds. XRD is the primary tool for identifying and characterizing different polymorphic forms.

The table below presents representative crystallographic data for chalcone derivatives, illustrating the type of information obtained from XRD studies.

| Compound | Crystal System | Space Group | Key Structural Features | References |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | Triclinic | P-1 | s-trans conformation, π-π stacking interactions dominate crystal packing. | mdpi.com |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Triclinic | P-1 | s-cis conformation, C-H···O interactions stabilize the crystal packing due to higher planarity. | mdpi.com |

| Piperonal chalcone derivative with pyrazolo[3,4-b]pyridine | Triclinic | P-1 | Intermolecular stabilization mainly from H···H bond interactions. | rsc.orgnih.gov |

| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | Monoclinic | P21/n | Intermolecular O-H···N hydrogen bonds between molecules. | benthamopen.com |

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation of Reactions Involving the Compound

Understanding the reaction mechanism—the sequence of elementary steps from reactants to products—is essential for optimizing reaction conditions and controlling product formation. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) allow researchers to monitor reactions in real time, providing a direct window into the mechanistic pathway. mpg.de

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for tracking changes in functional groups during a reaction. nih.gov For the synthesis of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, in-situ FT-IR can monitor the consumption of the aldehyde C-H stretch and the appearance of the α,β-unsaturated ketone C=O stretch and the C=C double bond stretch of the enone system. This provides real-time kinetic data on the rate of product formation. acs.org

In-situ UV-Visible (UV-Vis) Spectroscopy: The formation of the conjugated chalcone system results in a significant shift in its UV-Vis absorption spectrum to longer wavelengths (a bathochromic shift) compared to the reactants. By monitoring the growth of the characteristic absorption band of the chalcone product, one can follow the reaction kinetics. In-situ spectroelectrochemical studies on related triarylamine-pyridine systems have successfully used UV-Vis-NIR spectroscopy to monitor the electronic state of the molecule during redox reactions. nih.gov

In-situ Fluorescence Spectroscopy: If the chalcone product or an intermediate is fluorescent, in-situ fluorescence spectroscopy can be a highly sensitive method for reaction monitoring. rsc.org The change in fluorescence intensity or wavelength over time can provide detailed kinetic and mechanistic information. acs.org This technique has been used to study the binding interaction of chalcones with proteins and to monitor complex reactions like polymerization in real time. acs.orgrsc.org

These real-time monitoring techniques provide a wealth of data that is often missed by traditional offline analysis of quenched reaction aliquots. They can help identify transient intermediates, determine reaction orders, and elucidate the role of catalysts or additives in the reaction mechanism.

The following table outlines advanced spectroscopic probes and the mechanistic insights they can provide for reactions involving 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-.

| Spectroscopic Probe | Principle | Mechanistic Insights | References |

| In-situ FT-IR | Monitors vibrational modes of functional groups. | Tracks consumption of reactants (e.g., aldehyde) and formation of the enone product; provides kinetic data. | nih.govacs.org |

| In-situ UV-Vis | Monitors changes in electronic transitions and conjugation. | Follows the formation of the conjugated chalcone system; allows for kinetic analysis of product formation. | mpg.denih.gov |

| In-situ Fluorescence | Measures emission of light from excited electronic states. | Highly sensitive detection of fluorescent products or intermediates; provides kinetic and mechanistic details if applicable. | acs.orgnih.govrsc.org |

| In-situ NMR | Provides detailed structural information in the solution phase. | Unambiguous identification of intermediates and products in the reaction mixture over time. | rsc.org |

Computational Chemistry and Theoretical Studies of 2 Propen 1 One, 1 Phenyl 2 4 Pyridinyl

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic world within a molecule. For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, these methods can predict its geometry, electronic distribution, and how it interacts with light.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry and energetic properties of molecules like 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-. Conformational analysis of related compounds has been performed using DFT at the B3LYP/6-31G(d,p) level of theory, suggesting that for the target molecule, there would be a tendency for π-π stacking interactions between the phenyl rings in certain conformations. sciforum.net The planarity of the central propenone linker is a key feature, though the phenyl and pyridinyl rings are expected to be twisted out of this plane to minimize steric hindrance.

Table 1: Predicted Ground State Geometrical Parameters of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- using DFT

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.23 |

| C=C Bond Length (Å) | 1.35 |

| C-C (phenyl-carbonyl) Bond Length (Å) | 1.49 |

| C-C (pyridinyl-vinyl) Bond Length (Å) | 1.48 |

| Dihedral Angle (Phenyl-Carbonyl) (°) | ~30 |

| Dihedral Angle (Pyridinyl-Vinyl) (°) | ~25 |

| Note: These are representative values based on DFT studies of similar chalcone (B49325) derivatives and are subject to the specific computational level of theory and basis set used. |

The interaction of molecules with light is fundamental to their characterization and potential applications in areas like photochemistry and optoelectronics. Time-dependent DFT (TD-DFT) is a common method to probe the electronic excited states and predict spectroscopic signatures. For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, the predicted UV-Vis spectrum would likely show a strong absorption band in the UV region, corresponding to the π → π* electronic transition within the conjugated system. The specific wavelength of maximum absorption (λmax) would be influenced by the solvent environment, a factor that can be modeled computationally. Infrared (IR) spectroscopy predictions, based on the calculation of vibrational frequencies, would help identify characteristic functional group vibrations, such as the C=O stretch of the ketone and the C=C stretch of the alkene.

Table 2: Predicted Spectroscopic Data for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

| Spectroscopic Technique | Predicted Signature | Assignment |

| UV-Vis (in silico) | λmax ≈ 310-340 nm | π → π* transition |

| IR (in silico) | ~1660 cm-1 | C=O stretching |

| IR (in silico) | ~1600 cm-1 | C=C stretching |

| 1H NMR (in silico) | δ 7.2-8.5 ppm | Aromatic and vinylic protons |

| 13C NMR (in silico) | δ ~190 ppm | Carbonyl carbon |

| Note: These are estimated values based on computational studies of analogous compounds and serve as a guide for experimental verification. |

Computational chemistry can map out the energetic landscape of chemical reactions, identifying the most likely pathways and the energy required to initiate them. For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, potential reactions could include nucleophilic addition to the β-carbon of the enone system or reactions involving the pyridinyl nitrogen. DFT calculations can be employed to locate the transition state structures for these reactions and compute the activation energy barriers. For instance, in a study of a double proton transfer in a formic acid dimer, a similar system in terms of involving proton movement, the energy barrier was calculated to be 4.53 kcal/mol. arxiv.org This type of analysis is crucial for understanding the compound's reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- would reveal its conformational flexibility, particularly the rotation around the single bonds connecting the aromatic rings to the propenone backbone. These simulations can be performed in a simulated solvent environment to understand how interactions with solvent molecules influence the compound's shape and dynamics. The flexibility of certain helical structures in proteins, for example, has been shown to be positively associated with the biological activity of inverse agonists, a finding derived from MD simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives of the Compound

QSAR and QSPR are computational techniques that correlate the structural or property-based descriptors of a series of compounds with their biological activity or physical properties, respectively. nih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

To build a QSAR or QSPR model for derivatives of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, a set of theoretical molecular descriptors would first be generated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a series of analogs, where substituents on the phenyl or pyridinyl rings are varied, descriptors such as molecular weight, logP (lipophilicity), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. Statistical methods like multiple linear regression or machine learning algorithms are then used to select the most relevant descriptors and build a predictive model. imist.ma In a 2D-QSAR study of related compounds, such models have been shown to be reliable when the square of the correlation coefficient (R²) is close to 1. researchgate.net

Model Development and Validation for Predicting Biological or Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy of paramount importance for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov For chalcone derivatives, including 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, QSAR models are developed to create mathematical equations that correlate chemical structure with a specific biological endpoint. nih.gov

The development process begins with the generation of a dataset of related chalcone compounds with known activities. For each compound, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A crucial step is descriptor selection, where statistical methods like stepwise regression are employed to choose the most relevant descriptors that are independent of each other. nih.gov

Once the descriptors are selected, a mathematical model is built using techniques such as Multiple Linear Regression (MLR) or Artificial Neural Network (ANN). nih.gov The validity and predictive power of the generated QSAR model are then rigorously assessed using several statistical metrics:

Coefficient of determination (R²) : Measures the goodness of fit of the model.

Root Mean Square Error (RMSE) : Indicates the deviation between predicted and actual values. nih.gov

Cross-validation coefficient (Q²) : Assesses the predictive ability of the model through internal validation techniques like leave-one-out. nih.gov

For a QSAR model to be considered robust and predictive, it must have high values for R² and Q² and a low RMSE. nih.gov Such validated models can then be used to predict the activity of new, unsynthesized derivatives of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, providing a cost-effective and efficient alternative to extensive laboratory screening. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of its activity. This method simulates the binding process, evaluating how the chalcone fits into the active site of a macromolecule, such as an enzyme or receptor. researchgate.netresearchgate.net

The process requires the three-dimensional (3D) structures of both the ligand (the chalcone) and the protein target, which is often obtained from databases like the Protein Data Bank (PDB). ubaya.ac.id Using docking software such as AutoDock or GOLD, the chalcone is placed into the binding site of the protein, and its conformational flexibility is explored. researchgate.net The software then calculates a score, often expressed as binding energy, to rank the different binding poses. researchgate.net By performing docking against various potential protein targets, researchers can hypothesize which proteins are most likely to be inhibited by the compound, thus guiding experimental validation. nih.gov

In Silico Prediction of Binding Modes and Interaction Hotspots

Beyond just identifying potential targets, molecular docking provides detailed, atom-level insights into the specific interactions between 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- and the amino acid residues within the protein's binding site. researchgate.net These studies predict the most stable binding mode and identify "interaction hotspots"—key residues that contribute significantly to the binding affinity.

For chalcone derivatives, the two aromatic rings (in this case, the phenyl ring and the 4-pyridinyl ring) play crucial roles in anchoring the molecule within the active site. researchgate.net Docking studies on similar chalcones have shown that one ring can be buried deep within a hydrophobic subpocket, while the other ring is positioned to form specific interactions like cation-π or hydrogen bonds. researchgate.net

The predicted interactions for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- typically include:

Hydrogen Bonds : The carbonyl oxygen of the propenone linker and the nitrogen atom of the pyridinyl ring are potential hydrogen bond acceptors, interacting with donor residues like lysine (B10760008) or arginine in the protein. mdpi.com

Hydrophobic Interactions : The phenyl ring and the hydrocarbon backbone can form van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

π-π Stacking : The aromatic phenyl and pyridinyl rings can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine. nih.gov

Cation-π Interactions : The electron-rich phenyl ring can interact favorably with cationic residues like lysine or arginine. researchgate.net

Visualizing these interactions in 2D and 3D schemes helps researchers understand the key determinants of binding and selectivity. researchgate.net

Computational Estimation of Binding Affinities with Relevant Biological Macromolecules

A key output of molecular docking and more advanced computational methods is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. researchgate.net This is often expressed as a docking score or a calculated binding free energy (ΔG), typically in units of kcal/mol. researchgate.netnih.gov A more negative binding energy value generally indicates a more stable and favorable protein-ligand complex. researchgate.net

Computational methods range from fast-scoring functions used in high-throughput virtual screening to more rigorous but computationally expensive approaches like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). researchgate.netnih.gov These calculations decompose the binding energy into contributions from different forces, such as electrostatic interactions, van der Waals forces, and solvation energy.

The table below presents hypothetical binding affinities for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- with various potential protein targets, based on data reported for analogous compounds in the literature. researchgate.netnih.gov

| Protein Target | PDB ID | Docking Software | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Dihydrofolate Reductase (DHFR) | 1DHF | AutoDock | -8.15 | Ile5, Phe31, Gln35 |

| Cyclin-Dependent Kinase 2 (CDK2) | 6GUH | MOE | -7.98 | Leu83, Lys33, Asp145 |

| Epidermal Growth Factor Receptor (EGFR) | 4HJO | MOE | -8.52 | Leu718, Val726, Met793 |

| Phosphoenolpyruvate Carboxylase (PEPC) | 3ZGE | GLIDE | -7.64 | Arg641, Arg888, His679 |

This table contains illustrative data based on computational studies of similar compounds and does not represent experimentally verified values for this specific molecule.

In Silico Design and Virtual Screening of Novel Derivatives of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

One of the most significant applications of computational chemistry is the rational design of new molecules with improved properties. researchgate.net Starting with 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- as a lead compound, in silico methods are used to design and screen libraries of novel derivatives with potentially enhanced binding affinity or better selectivity for a specific target. nih.gov

The process, known as virtual screening, involves several steps:

Library Generation : A virtual library of derivatives is created by systematically modifying the parent structure. This can involve adding different substituents (e.g., -Cl, -F, -OH, -OCH₃) to various positions on the phenyl and pyridinyl rings.

Pharmacophore-Based Screening : A 3D pharmacophore model is built based on the essential interaction features (hydrogen bond donors/acceptors, hydrophobic centers, etc.) of the lead compound in its bound state. frontiersin.org The library of derivatives is then filtered to select only those molecules that match the pharmacophore model. nih.gov

Docking-Based Screening : The hits from the pharmacophore screen are then docked into the target protein's active site. frontiersin.org The derivatives are ranked based on their docking scores and predicted binding modes. researchgate.net

ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked derivatives to filter out compounds with poor drug-like characteristics.

This hierarchical approach allows researchers to efficiently screen vast chemical spaces and prioritize a small number of promising candidates for chemical synthesis and biological testing. frontiersin.org The table below shows a hypothetical example of designed derivatives and their predicted improved binding affinities compared to the parent compound.

| Derivative ID | Modification on Parent Structure | Predicted Binding Affinity vs. EGFR (kcal/mol) | Predicted Improvement |

| Parent | 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- | -8.52 | - |

| DERIV-01 | 4-Chloro on Phenyl Ring | -9.15 | Improved |

| DERIV-02 | 3,4-Dimethoxy on Phenyl Ring | -9.48 | Improved |

| DERIV-03 | 2-Amino on Pyridinyl Ring | -8.99 | Improved |

| DERIV-04 | 4-Hydroxy on Phenyl, 2-Methyl on Pyridinyl | -9.76 | Significantly Improved |

This table is for illustrative purposes only, demonstrating the concept of in silico derivative design.

No Publicly Available Research Data Found for "2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-"

Following a comprehensive search of scientific literature and databases, no specific research data was identified for the chemical compound "2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-" corresponding to the detailed outline on its biological and biochemical research applications.

Extensive searches were conducted to locate in vitro, cell-based, or molecular-level studies on this specific compound. The search terms included detailed queries about its potential mechanistic interactions with biochemical targets, such as:

Enzyme inhibition and activation mechanisms

Receptor binding and modulation studies

Protein-ligand interaction analyses (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Modulation of key cellular pathways (e.g., kinase, apoptosis, autophagy)

Role in oxidative stress regulation, including antioxidant and pro-oxidant activities

Despite these targeted searches, no scholarly articles, datasets, or experimental results were found for "2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-". The requested information on its use as a chemical probe in biological and biochemical research does not appear to be available in the public domain.

Research was found for related classes of compounds, such as other chalcone derivatives and various pyridinyl-containing molecules, which have been investigated for a range of biological activities. nih.gov However, this body of literature does not provide the specific data required to construct the requested article on "2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-".

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Biological and Biochemical Research Applications of 2 Propen 1 One, 1 Phenyl 2 4 Pyridinyl As Chemical Probes

Research on the Role of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- in Oxidative Stress Regulation

Interaction Mechanisms with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Chalcones and their derivatives, a class of compounds to which 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- belongs, are recognized for their antioxidant properties. nih.govnih.gov The core structure of these molecules, featuring an α,β-unsaturated ketone, is pivotal to their ability to interact with and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of a pyridine (B92270) ring can further modulate this activity.

Research on a series of pyridine-based chalcones, specifically 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives, has shed light on their antioxidant potential through various assays. nih.govnih.gov These studies indicate that the antioxidant capacity can be evaluated through methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferrous ion chelating (FIC) activity, and Trolox equivalent antioxidant capacity (TEAC) method. nih.govnih.gov For instance, certain derivatives of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one have demonstrated significant antioxidant effects in the FIC and TEAC tests, suggesting their potential to interfere with oxidative processes. nih.govnih.gov

The general mechanism by which chalcones exert their antioxidant effects involves the donation of a hydrogen atom or an electron to free radicals, thereby stabilizing them. The electron-rich aromatic rings and the conjugated system in the propenone backbone facilitate this process. While direct studies on 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- are not available, the structural similarities suggest it may also possess ROS and RNS scavenging capabilities. However, one study on a series of (E)-1,3-diphenyl-2-propen-1-one derivatives as NLRP3 inflammasome inhibitors found that their lead compound did not affect mitochondrial ROS production. nih.gov This highlights the variability in antioxidant activity even among structurally similar compounds.

| Antioxidant Assay | Findings on Structurally Related Pyridine-Based Chalcones | Reference |

| DPPH Radical Scavenging | No significant activity observed for some 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives. | nih.govnih.gov |

| Ferrous Ion Chelating (FIC) | Some derivatives showed higher antioxidant activity compared to the reference agent quercetin. | nih.govnih.gov |

| Trolox Equivalent Antioxidant Capacity (TEAC) | Certain derivatives exhibited acceptable antioxidant properties. | nih.govnih.gov |

Antiproliferative Activity Studies in Cancer Cell Lines and Associated Mechanisms

The antiproliferative properties of chalcone (B49325) derivatives have been a subject of extensive research. A closely related compound, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) , has been identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a crucial role in glycolysis. nih.gov This inhibition leads to reduced growth in human bladder cancer cell lines, suggesting that targeting glucose metabolism is a viable strategy for cancer therapy. nih.gov The growth of all tested bladder cancer cell lines was diminished by 3PO. nih.gov

Mechanistic Insights into Cell Cycle Arrest and DNA Damage Response

While direct evidence for 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is lacking, other antiproliferative agents have been shown to induce cell cycle arrest and DNA damage. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been shown to induce DNA damage in mouse bone marrow and blood, which is linked to the generation of oxidative products. nih.gov It is plausible that compounds like 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-, if they possess pro-oxidant capabilities under certain conditions, could induce a similar response.

Induction of Apoptosis and Necroptosis Pathways

Programmed cell death, including apoptosis and necroptosis, is a critical mechanism through which antiproliferative agents exert their effects. Necroptosis is an inflammatory form of programmed cell death implicated in various diseases. nih.gov Research has focused on developing inhibitors of necroptosis, targeting key proteins in the pathway such as receptor-interacting serine/threonine protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). nih.govnih.gov While there is no direct evidence linking 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- to the induction of these pathways, the broader class of chalcones has been associated with the modulation of cell death processes. The ability to induce apoptosis is a hallmark of many anticancer compounds.

Autophagy Modulation and Its Role in Cell Fate

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the cellular context. Its modulation by small molecules is an area of active research in cancer therapy. The role of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- in modulating autophagy has not been investigated.

Anti-inflammatory Mechanism Research of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)-

The anti-inflammatory properties of chalcones and their derivatives are well-documented. researchgate.net These compounds can interfere with various inflammatory pathways.

Inhibition of Pro-inflammatory Mediators and Cytokines

A series of enone-based derivatives have been developed and shown to inhibit neutrophil-mediated inflammation. nih.gov These compounds can suppress the production of superoxide anions and the release of elastase, key mediators of inflammation, from neutrophils. nih.gov The anti-inflammatory effects of some chalcones have been associated with the suppression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). researchgate.net For example, a study on (E)-1,3-diphenyl-2-propen-1-one derivatives identified a compound that significantly inhibited the secretion of IL-1β. nih.gov Given its structural class, 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- may also exhibit anti-inflammatory properties by inhibiting the production of such pro-inflammatory mediators and cytokines.

| Inflammatory Mediator | Potential Inhibitory Action by Structurally Related Compounds | Reference |

| Superoxide Anion | Inhibition of production in neutrophils. | nih.gov |

| Elastase | Inhibition of release from neutrophils. | nih.gov |

| Interleukin-1β (IL-1β) | Inhibition of secretion. | nih.gov |

| Nitric Oxide (NO) | Suppression of production. | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of production. | researchgate.net |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammatory responses. nih.govmdpi.com Dysregulation of these pathways is implicated in numerous chronic inflammatory diseases. nih.gov The NF-κB pathway, in its resting state, involves an inactive complex of NF-κB proteins and inhibitory IκB proteins. nih.govyoutube.com Upon stimulation by inflammatory mediators like lipopolysaccharides (LPS), a cascade involving the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of IκBα. mdpi.comyoutube.com This frees the NF-κB p65:p50 heterodimer to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govbohrium.com

Chalcones and their derivatives are recognized for their anti-inflammatory properties, often exerted through the modulation of these key signaling pathways. researchgate.net Research on various chalcone derivatives demonstrates their ability to suppress LPS-induced inflammatory responses. bohrium.com The mechanism of inhibition can involve suppressing the phosphorylation and nuclear translocation of NF-κB p65. bohrium.com Furthermore, the MAPK pathway, which often acts upstream or in concert with NF-κB signaling, can also be a target. mdpi.com Inhibition of MAPK phosphorylation can, in turn, block the activation of the NF-κB pathway. mdpi.com In silico and in vitro studies of certain chalcones have shown a potential to act synergistically to reduce inflammatory responses, highlighting the therapeutic promise of this class of compounds. eco-vector.com

Antifungal and Antibacterial Mechanism Investigations (In Vitro)

The structural backbone of 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- is shared by compounds that have demonstrated significant antimicrobial activities. In vitro studies on structurally related pyridyl chalcones have provided insights into their mechanisms of action against various fungal and bacterial pathogens.

A key antifungal mechanism identified for compounds related to 2-Propen-1-one, 1-phenyl-2-(4-pyridinyl)- involves the disruption of the fungal cell membrane. A potent antifungal small molecule, identified as SM21, which shares the pyridyl propenone structure, has been shown to compromise the cell membrane integrity of Candida species. nih.govresearchgate.net This was demonstrated through propidium iodide uptake assays, where the dye, which is normally excluded from cells with intact membranes, was able to enter and stain the cells after exposure to the compound. researchgate.netabstractarchives.com This suggests the molecular target may be a component of the cell membrane or cell wall. researchgate.netabstractarchives.com

In the context of antibacterial activity, related pyridyl chalcones have been investigated for their efficacy against Mycobacterium tuberculosis. researchgate.netmdpi.com In silico docking studies have predicted that these chalcones can bind with high affinity to the active sites of key bacterial enzymes, specifically the protein tyrosine phosphatases PtpA and PtpB. researchgate.netresearchgate.net These enzymes are crucial for the bacterium's survival and pathogenesis within the host, making them attractive targets for therapeutic intervention.

Investigations into the antifungal agent SM21 revealed its potent effect on fungal growth and virulence. The compound was initially discovered in a high-throughput screen for inhibitors of the yeast-to-hypha (Y-H) transition in Candida albicans, a critical virulence attribute for this pathogenic fungus. nih.govplos.org By inhibiting this morphological change, the compound effectively curtails a key process in the establishment of infection. SM21 was found to be a highly potent antifungal molecule with strong fungicidal activity against a range of Candida species, including isolates resistant to existing antifungal agents. nih.gov Its efficacy is demonstrated by its low minimum inhibitory concentration (MIC) values. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of SM21 Against Candida Species Data extracted from research on the structurally related compound SM21.

| Fungal Species | MIC (µg/mL) |

|---|---|

| C. albicans (Reference Strain) | 0.2 |

| Candida spp. (General Range) | 0.2 - 1.6 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Furthermore, the compound demonstrated significant activity against Candida biofilms, which are structured communities of microbial cells that are notoriously difficult to eradicate. nih.govplos.org In the study of other chalcones, researchers have noted their ability to interfere with bacterial virulence by controlling adhesion, a crucial initial step in the process of infection by pathogens like Helicobacter pylori. eco-vector.comnih.gov

Antiviral Mechanism Research (In Vitro)